molecular formula C19H18O4 B5645799 2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate

2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate

Cat. No.: B5645799
M. Wt: 310.3 g/mol
InChI Key: SVTGVHVKGSCTJE-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate is an organic compound that belongs to the class of dioxines. This compound is characterized by its unique structure, which includes a dioxine ring fused with a carboxylate group and a diphenylethyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate typically involves the reaction of 2,2-diphenylethanol with a suitable dioxine precursor under acidic or basic conditions. One common method includes the use of glycidyl tosylate as a starting material, which reacts with 2,2-diphenylethanol in the presence of a catalyst to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The aromatic rings in the diphenylethyl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

Scientific Research Applications

2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
  • 2,2-Diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate

Comparison: 2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate is unique due to its specific structural features, such as the diphenylethyl moiety and the dioxine ring.

Properties

IUPAC Name

2,2-diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-19(18-14-21-11-12-22-18)23-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTGVHVKGSCTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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